molecular formula C23H23N5O5S B2720388 N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105240-11-6

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2720388
CAS RN: 1105240-11-6
M. Wt: 481.53
InChI Key: CWTGPJVEJOUWIG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O5S and its molecular weight is 481.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Antioxidative Activity

Heterocyclic compounds, especially those containing furan, pyrrole, and thiazole rings, have been examined for their antioxidative activities. Studies have shown that pyrroles exhibit significant antioxidant activity, with certain substitutions enhancing this effect. Unsubstituted furans also demonstrate considerable antioxidant properties, although the addition of functional groups can decrease their activity. Thiazoles, on the other hand, have been found to be less effective as antioxidants in some cases, indicating that the specific structure and substituents play a crucial role in determining their antioxidative potential (Yanagimoto et al., 2002).

Synthesis and Biological Activity of Heterocycles

The synthesis of novel heterocyclic compounds incorporating various functional groups, including furan and thiazole, has been a focus of research due to their potential biological activities. For example, compounds with a thiazolo[4,5-d]pyridazinone core have shown promising analgesic and anti-inflammatory activities in vivo, highlighting the potential therapeutic applications of such structures (Demchenko et al., 2015).

Antimicrobial and Antitumor Activities

Heterocyclic compounds, particularly those featuring furan and thiazole moieties, have been investigated for their antimicrobial and antitumor properties. The structural diversity of these compounds allows for the exploration of their activity spectrum against various pathogens and cancer cell lines, with some showing high efficacy (Bondock et al., 2008).

Design and Synthesis for Specific Targets

The design and synthesis of heterocyclic compounds targeting specific biological pathways or receptors are critical areas of research. For instance, compounds designed with heterocyclic cores have been evaluated for their ability to modulate dopamine receptors, offering insights into potential therapeutic applications for neurological conditions (Baures et al., 1994).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-31-15-8-7-14(12-17(15)32-2)24-18(29)13-28-22(30)20-21(19(26-28)16-6-5-11-33-16)34-23(25-20)27-9-3-4-10-27/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTGPJVEJOUWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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